molecular formula C13H11ClFNO B10798435 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl chloride

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl chloride

Cat. No.: B10798435
M. Wt: 251.68 g/mol
InChI Key: PFYKYZUJWZEKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-20 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-20 is structurally related to other compounds in the series, such as OSM-S-106, and has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-20 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, lithiating agents, and ammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of OSM-S-20 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. OSM-S-20 acts as a pro-inhibitor, with enzyme-mediated production of an Asn-OSM-S-20 adduct leading to the inhibition of PfAsnRS . The compound also binds to hCAII, with the nitrogen of the sulfonamide coordinated to the zinc ion in the active site of the enzyme .

Comparison with Similar Compounds

OSM-S-20 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. These compounds share a common thienopyrimidine scaffold but differ in their substituents and functional groups. For example, OSM-S-106 has a benzene sulfonamide group, while OSM-S-137 has a longer side chain attached to the amine . The unique structural features of OSM-S-20, such as its specific substituents and functional groups, contribute to its distinct activity profile and potential as an antimalarial agent.

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl chloride

InChI

InChI=1S/C13H11ClFNO/c1-8-7-12(13(14)17)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3

InChI Key

PFYKYZUJWZEKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.